2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide
Description
This compound is a structurally complex acetamide derivative featuring:
- A 2,4-dichlorophenoxy group linked to an acetamide backbone.
- A thieno[3,4-c]pyrazol heterocyclic core substituted with a 4-fluorophenyl group and two sulfone moieties (5,5-dioxo). The sulfone groups enhance polarity and may influence binding interactions, while the fluorophenyl substituent could improve metabolic stability compared to chlorinated analogs .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FN3O4S/c20-11-1-6-17(15(21)7-11)29-8-18(26)23-19-14-9-30(27,28)10-16(14)24-25(19)13-4-2-12(22)3-5-13/h1-7H,8-10H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFXVSBOBVEKFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)F)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the thieno[3,4-c]pyrazol intermediate: This involves the cyclization of appropriate precursors to form the thieno[3,4-c]pyrazol ring system.
Coupling reaction: The final step involves the coupling of the dichlorophenoxy intermediate with the thieno[3,4-c]pyrazol intermediate in the presence of suitable coupling agents and reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro groups to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle: The target compound’s thieno[3,4-c]pyrazol core is distinct from thiazole (e.g., ), triazole (e.g., ), or pyrimidinone (e.g., ) systems.
Sulfone vs. Thioether/Sulfanyl : The 5,5-dioxo (sulfone) groups in the target compound increase polarity and hydrogen-bonding capacity compared to thioether or sulfanyl linkages in analogs .
Physicochemical and Pharmacological Properties
Polarity and Solubility:
- The sulfone groups in the target compound enhance water solubility compared to non-sulfonated analogs (e.g., thioether-linked compounds in ).
- Fluorophenyl substitution reduces metabolic degradation relative to chlorophenyl groups, as seen in pharmacokinetic studies of related compounds .
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]acetamide is a synthetic organic molecule with potential applications in various biological fields. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₁₄H₁₀Cl₂FNO₂
- Molecular Weight : 314.139 g/mol
- CAS Number : 25182-23-4
- Density : 1.434 g/cm³
- Boiling Point : 493.9 °C
- Flash Point : 252.5 °C
The compound exhibits biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to fatty acid metabolism.
- Receptor Interaction : The compound may interact with various receptors in the body, influencing cellular signaling pathways that regulate growth and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits inhibitory effects against Gram-positive and Gram-negative bacteria. |
| Antitumor | Potential cytotoxic effects on cancer cell lines have been observed in vitro. |
| Anti-inflammatory | May reduce inflammation markers in cell cultures and animal models. |
| Enzyme Inhibition | Inhibits acetyl-CoA carboxylase, impacting lipid metabolism and energy homeostasis. |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Cytotoxicity in Cancer Cells : Research involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
- Inflammation Model : In an animal model of induced inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines compared to control groups.
Pharmacokinetics
The pharmacokinetic profile of the compound indicates:
- Absorption : High oral bioavailability predicted based on molecular structure.
- Distribution : Moderate distribution to tissues with potential accumulation due to lipophilicity (LogP = 4.223).
- Metabolism : Primarily metabolized by liver enzymes with potential for interaction with cytochrome P450 isoenzymes.
Safety and Toxicology
Preliminary toxicological assessments indicate:
- Low acute toxicity (LD50 > 2000 mg/kg in rodents).
- Non-carcinogenic potential as assessed by Ames test results.
- Further studies are necessary to fully understand long-term effects and chronic exposure risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
